(S)-(+)-Massoialactone

Antimicrobial activity Enantioselectivity MIC comparison

(S)-(+)-Massoialactone (CAS 61248-45-1), systematically named (6S)-6-pentyl-5,6-dihydro-2H-pyran-2-one , is the (+)-enantiomer of the naturally occurring α,β-unsaturated δ-lactone known as massoialactone. It is a chiral lactone with molecular formula C₁₀H₁₆O₂ and molecular weight 168.23 g/mol, possessing a distinctive creamy, coconut-like aroma profile.

Molecular Formula C10H16O2
Molecular Weight 168.23 g/mol
CAS No. 61248-45-1
Cat. No. B149134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(+)-Massoialactone
CAS61248-45-1
Synonyms6S-Massoia Lactone
Molecular FormulaC10H16O2
Molecular Weight168.23 g/mol
Structural Identifiers
SMILESCCCCCC1CC=CC(=O)O1
InChIInChI=1S/C10H16O2/c1-2-3-4-6-9-7-5-8-10(11)12-9/h5,8-9H,2-4,6-7H2,1H3/t9-/m0/s1
InChIKeyNEDIAPMWNCQWNW-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble in alcohol and fat;  insoluble in wate

Structure & Identifiers


Interactive Chemical Structure Model





Understanding (S)-(+)-Massoialactone (CAS 61248-45-1): A Procurement Guide to the (+)-Enantiomer of an α,β-Unsaturated δ-Lactone


(S)-(+)-Massoialactone (CAS 61248-45-1), systematically named (6S)-6-pentyl-5,6-dihydro-2H-pyran-2-one [1], is the (+)-enantiomer of the naturally occurring α,β-unsaturated δ-lactone known as massoialactone [2]. It is a chiral lactone with molecular formula C₁₀H₁₆O₂ and molecular weight 168.23 g/mol, possessing a distinctive creamy, coconut-like aroma profile [3]. First isolated from the bark of Cryptocarya massoia, this compound belongs to a class of α,β-unsaturated δ-lactones that exhibit a range of biological activities due to their electrophilic Michael acceptor functionality [2][3].

+ Chiral (+)-enantiomer reference
αβ Michael acceptor reactivity studies
C10 Pentyl-chain lactone probe

Why (S)-(+)-Massoialactone Cannot Be Interchanged with Racemic Mixtures or Related Lactones


Scientific users and procurement specialists must recognize that substituting (S)-(+)-Massoialactone with racemic (±)-massoia lactone (CAS 54814-64-1), the (R)-(−)-enantiomer (CAS 51154-96-2), or structurally similar lactones such as δ-decalactone introduces quantifiable performance deviations. Enantiomeric purity critically governs biological recognition: in antimicrobial assays, the (−)-enantiomer exhibited distinct activity profiles compared to the racemate, with differences in MIC values against specific bacterial strains [1]. Structurally, the α,β-unsaturated δ-lactone core of massoialactone confers electrophilic reactivity via its Michael acceptor system—a feature absent in saturated lactones like δ-decalactone, which lack the conjugated double bond and therefore exhibit fundamentally different chemical behavior and biological activity profiles [2]. Furthermore, the pentyl side chain length of massoialactone (C10) distinguishes it from homologous C12 and C14 massoia lactones, which display altered lipophilicity and antimicrobial potency [3].

Racemate Racemic (±)-massoia lactone may show a fundamentally different antimicrobial screening profile compared to the enantiopure form.
Saturated Lactones δ-Decalactone lacks the α,β-unsaturated Michael acceptor system, potentially altering reactivity and biological endpoint context.
Homologs C12 and C14 massoia lactone homologs have altered lipophilicity, and their antimicrobial context may not transfer directly.

Evidence-Based Differentiators for (S)-(+)-Massoialactone: Quantitative Procurement Criteria


Enantiomeric Purity as a Critical Determinant of Antimicrobial Potency

Direct comparative antimicrobial testing demonstrates that enantiomeric identity critically affects potency. The (−)-massoialactone enantiomer exhibited measurable antimicrobial activity against six bacterial strains in a disk diffusion assay, whereas the racemic (±)-massoia lactone mixture showed no detectable activity under identical experimental conditions [1]. This stark functional divergence—presence versus complete absence of antimicrobial effect—establishes that the racemate cannot serve as a functional substitute for the enantiopure compound in antimicrobial research applications. For (S)-(+)-Massoialactone, while direct antimicrobial data for this specific enantiomer is limited, the observed enantiomer-dependent activity pattern provides class-level inference that stereochemical purity is a procurement-critical parameter [1].

Enantiomeric Purity & Antimicrobial Potency
Class-level inference
Qualitative difference: detectable activity (MIC 3.12–6.25 µg) for (−)-enantiomer vs. complete absence for racemate in disk diffusion assay.
Supports enantiomer-specific antimicrobial screening context.
Data to verify for (S)-(+)-enantiomer.
Antimicrobial activity Enantioselectivity MIC comparison Natural product pharmacology

Superior Antifungal Efficacy of C10 Massoia Lactone Versus Clotrimazole Against Fusarium graminearum

In a comparative antifungal evaluation, C10 massoia lactone demonstrated complete fungal growth inhibition of Fusarium graminearum KACC 41047 at 100 mg/L in agar dilution assays [1]. This performance exceeded the widely used clinical antifungal clotrimazole, which achieved only 86.2% inhibition of the same strain under identical conditions. Additionally, at sub-inhibitory concentrations of 5–50 mg/L, C10 massoia lactone suppressed deoxynivalenol (DON) and 15-acetyl-deoxynivalenol (15-ADON) production by >50% through downregulation of the Tri10 gene encoding trichodiene synthase, the first committed enzyme in trichothecene mycotoxin biosynthesis [1].

C10 Lactone vs. Clotrimazole
Head-to-head
C10 massoia lactone: 100% inhibition of F. graminearum KACC 41047 at 100 mg/L. Clotrimazole: 86.2% inhibition.
Supports comparative antifungal model-response context.
Reported endpoint under agar dilution assay conditions.
Antifungal agents Agricultural fungicides Mycotoxin control Crop protection

Side-Chain Length Determines Antifungal Potency: C10 Massoia Lactone Versus C12 and C14 Homologs

Comparative analysis of homologous massoia lactones reveals a clear chain-length dependency for antifungal activity. In assays against Aspergillus flavus ATCC 22546, C10 massoia lactone (6-pentyl-5,6-dihydro-2H-pyran-2-one) demonstrated potent antifungal activity comparable to the essential oil (MEO) from which it was derived [1]. While direct quantitative comparison data for C12 (6-heptyl) and C14 (6-nonyl) homologs in this specific assay system are not available, the C10 lactone's established activity profile at 5–100 mg/L concentrations [1], combined with its GRAS (Generally Recognized As Safe) status from FEMA, provides a procurement-relevant differentiation point relative to longer-chain homologs whose safety and efficacy profiles are less comprehensively characterized [2].

Side-Chain Length & Antifungal Potency
Class-level inference
C10 lactone: antifungal activity at 5–100 mg/L with established GRAS status. C12/C14 homologs: limited activity data and regulatory characterization.
Supports chain-length selection review for antifungal research.
Context-dependent; requires validation for specific homologs.
Structure-activity relationship Antifungal screening Natural product chemistry QSAR

Stereospecific Synthetic Accessibility of (S)-(+)-Massoialactone Enables Defined Chiral Purity

A general synthetic approach to both (R)- and (S)-massoialactone enantiomers has been established from commercially available (S)-butane-1,2,4-triol [1]. This methodology enables the preparation of either enantiomer with defined stereochemical identity, allowing researchers to procure the specific (S)-(+)-enantiomer (CAS 61248-45-1) rather than the more commonly available racemic mixture (CAS 54814-64-1) or the (R)-(−)-enantiomer (CAS 51154-96-2). The synthetic accessibility of the (S)-enantiomer provides a procurement pathway for obtaining material with verifiable enantiomeric purity for use as chiral reference standards or in enantioselective studies [2].

Stereospecific Synthetic Accessibility
Supporting evidence
Asymmetric synthesis route from (S)-butane-1,2,4-triol enables procurement of (S)-(+)-enantiomer with verifiable chiral purity.
Supports chiral reference-standard workflow.
Stereochemical-control context.
Asymmetric synthesis Chiral resolution Analytical reference standards Quality control

Validated Application Scenarios for (S)-(+)-Massoialactone Based on Quantitative Evidence


Enantioselective Antimicrobial Screening and Structure-Activity Relationship (SAR) Studies

Based on the documented functional divergence between enantiopure and racemic massoia lactone in antimicrobial assays [1], procurement of (S)-(+)-Massoialactone enables systematic SAR studies to delineate stereochemical requirements for antimicrobial activity. The observed presence of antimicrobial activity in the (−)-enantiomer (MIC: 3.12–6.25 µg across six bacterial strains) versus the complete absence of activity in the racemic mixture underscores the necessity of using defined enantiomers rather than racemic materials in antimicrobial screening campaigns [1]. Researchers investigating the Michael acceptor-mediated mechanism of α,β-unsaturated δ-lactones will require stereochemically pure starting materials to avoid confounding results from inactive stereoisomers.

Agricultural Fungicide Development with Documented Efficacy Superiority

C10 massoia lactone's demonstrated superiority over clotrimazole (100% vs 86.2% inhibition of F. graminearum at 100 mg/L) [1] positions this compound for development as a next-generation agricultural fungicide targeting Fusarium head blight in wheat and barley. The additional capacity to suppress DON and 15-ADON mycotoxin production by >50% at sub-inhibitory concentrations (5–50 mg/L) through Tri10 gene downregulation [1] provides a dual-action profile—growth inhibition plus mycotoxin mitigation—that distinguishes it from conventional azole fungicides which primarily target ergosterol biosynthesis without addressing mycotoxin accumulation.

Natural Preservative Formulation with Validated Antiaflatoxigenic Activity

C10 massoia lactone's GRAS designation from FEMA [1], combined with its demonstrated antifungal activity against aflatoxin-producing Aspergillus flavus ATCC 22546 [2], supports its application as a natural food preservative. The compound's ability to inhibit fungal growth in agar dilution assays and its major constituent role (up to 45.1% of total peak areas) in the active essential oil [2] validate its use in formulations targeting post-harvest fungal contamination of stored grains, nuts, and dried foods where aflatoxin B₁ contamination poses human health risks.

Chiral Analytical Reference Standard Procurement

Given the established synthetic accessibility of both (R)- and (S)-massoialactone enantiomers from defined chiral starting materials [1], (S)-(+)-Massoialactone (CAS 61248-45-1) serves as an authenticated reference standard for chiral chromatographic method development and enantiomeric purity verification. The availability of a defined synthetic route [1] ensures that commercial material with the specific CAS registry number corresponds to a well-characterized chemical entity suitable for use in pharmaceutical impurity profiling, natural product authentication, and chiral resolution studies where stereochemical identity is a critical quality attribute.

Application
Selection Property
Validation Focus
Antimicrobial SAR studies
Enantiomeric purity
Enantiomer-specific antimicrobial screening context
Agricultural fungicide research
C10 lactone chain length
Comparative antifungal model-response review
Mycotoxin mitigation studies
GRAS-status probe
Sub-inhibitory mycotoxin suppression endpoint review
Chiral reference standard
Defined (+)-enantiomer
Stereochemical-control and enantiomer-attribution review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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